12-Ethyl-8-((formyloxy)methyl)-9-oxo-7-propionyl Irinotecan Lactone
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Overview
Description
12-Ethyl-8-((formyloxy)methyl)-9-oxo-7-propionyl Irinotecan Lactone is a derivative of irinotecan, a well-known chemotherapeutic agent used primarily in the treatment of colon cancer. This compound is part of the camptothecin family, which is known for its potent anti-cancer properties. The unique structure of this compound allows it to interact with DNA topoisomerase I, an enzyme crucial for DNA replication and transcription.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-Ethyl-8-((formyloxy)methyl)-9-oxo-7-propionyl Irinotecan Lactone typically involves multiple steps, starting from camptothecin. The process includes the introduction of various functional groups to the camptothecin core structure. Key steps include:
Esterification: Introduction of the formyloxy group.
Oxidation: Formation of the 9-oxo group.
Acylation: Addition of the propionyl group.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is typically carried out in batch reactors with stringent control over temperature, pressure, and pH to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
12-Ethyl-8-((formyloxy)methyl)-9-oxo-7-propionyl Irinotecan Lactone undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield ketones, while reduction reactions produce alcohols.
Scientific Research Applications
12-Ethyl-8-((formyloxy)methyl)-9-oxo-7-propionyl Irinotecan Lactone has several scientific research applications:
Chemistry: Used as a building block for synthesizing other camptothecin derivatives.
Biology: Studied for its interactions with DNA and proteins.
Medicine: Investigated for its potential as an anti-cancer agent.
Industry: Used in the production of chemotherapeutic drugs.
Mechanism of Action
The mechanism of action of 12-Ethyl-8-((formyloxy)methyl)-9-oxo-7-propionyl Irinotecan Lactone involves inhibition of DNA topoisomerase I. This enzyme is responsible for relieving torsional strain in DNA during replication and transcription. By inhibiting this enzyme, the compound induces DNA damage, leading to cell death. The molecular targets and pathways involved include:
DNA topoisomerase I: Primary target.
Apoptosis pathways: Activation of cell death pathways.
Comparison with Similar Compounds
Similar Compounds
Irinotecan: The parent compound, used in colon cancer treatment.
Topotecan: Another camptothecin derivative used in ovarian and small cell lung cancer.
SN-38: The active metabolite of irinotecan, known for its potent anti-cancer activity.
Uniqueness
12-Ethyl-8-((formyloxy)methyl)-9-oxo-7-propionyl Irinotecan Lactone is unique due to its specific functional groups, which enhance its interaction with DNA topoisomerase I and improve its anti-cancer properties compared to other camptothecin derivatives.
Properties
Molecular Formula |
C33H38N4O6 |
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Molecular Weight |
586.7 g/mol |
IUPAC Name |
[12-ethyl-8-(formyloxymethyl)-9-oxo-7-propanoyl-11H-indolizino[1,2-b]quinolin-2-yl] 4-piperidin-1-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C33H38N4O6/c1-3-23-24-16-22(43-33(41)36-14-10-21(11-15-36)35-12-6-5-7-13-35)8-9-28(24)34-31-26(23)18-37-29(31)17-25(30(39)4-2)27(32(37)40)19-42-20-38/h8-9,16-17,20-21H,3-7,10-15,18-19H2,1-2H3 |
InChI Key |
QNIOKAYVQPDRIP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2CN3C(=CC(=C(C3=O)COC=O)C(=O)CC)C2=NC4=C1C=C(C=C4)OC(=O)N5CCC(CC5)N6CCCCC6 |
Origin of Product |
United States |
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